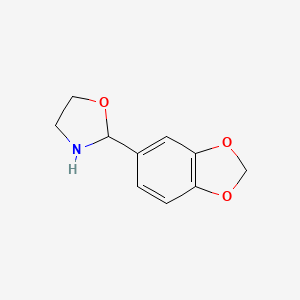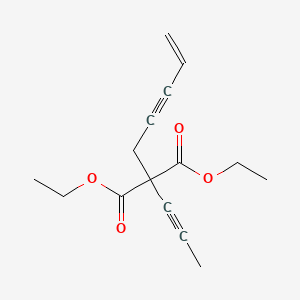
Diethyl (pent-4-en-2-yn-1-yl)(prop-1-yn-1-yl)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (pent-4-en-2-yn-1-yl)(prop-1-yn-1-yl)propanedioate is an organic compound with the molecular formula C14H18O4. This compound features both alkyne and alkene functional groups, making it a versatile molecule in organic synthesis. It is known for its unique structure, which includes a pent-4-en-2-yn-1-yl group and a prop-1-yn-1-yl group attached to a propanedioate backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (pent-4-en-2-yn-1-yl)(prop-1-yn-1-yl)propanedioate typically involves the reaction of diethyl propanedioate with appropriate alkyne and alkene precursors. One common method is the alkylation of diethyl propanedioate with pent-4-en-2-yn-1-yl bromide and prop-1-yn-1-yl bromide in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (pent-4-en-2-yn-1-yl)(prop-1-yn-1-yl)propanedioate undergoes various types of chemical reactions, including:
Oxidation: The alkyne groups can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne and alkene groups can be reduced to alkanes using hydrogenation reactions.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a co-oxidant.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Ammonia (NH3) or primary amines in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of amides or other ester derivatives.
Applications De Recherche Scientifique
Diethyl (pent-4-en-2-yn-1-yl)(prop-1-yn-1-yl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of diethyl (pent-4-en-2-yn-1-yl)(prop-1-yn-1-yl)propanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s alkyne and alkene groups allow it to form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The ester groups can also undergo hydrolysis, releasing active metabolites that further interact with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl (prop-2-yn-1-yl)propanedioate
- Diethyl (pent-4-en-1-yl)propanedioate
- Diethyl (prop-2-yn-1-yloxy)benzylidenepropanedioate
Uniqueness
Diethyl (pent-4-en-2-yn-1-yl)(prop-1-yn-1-yl)propanedioate is unique due to the presence of both alkyne and alkene groups, which provide a diverse range of chemical reactivity. This dual functionality allows for the synthesis of a wide variety of derivatives and makes it a valuable compound in organic synthesis and medicinal chemistry.
Propriétés
Numéro CAS |
66014-44-6 |
|---|---|
Formule moléculaire |
C15H18O4 |
Poids moléculaire |
262.30 g/mol |
Nom IUPAC |
diethyl 2-pent-4-en-2-ynyl-2-prop-1-ynylpropanedioate |
InChI |
InChI=1S/C15H18O4/c1-5-9-10-12-15(11-6-2,13(16)18-7-3)14(17)19-8-4/h5H,1,7-8,12H2,2-4H3 |
Clé InChI |
VXJIMPZTYRVGRJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CC#CC=C)(C#CC)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


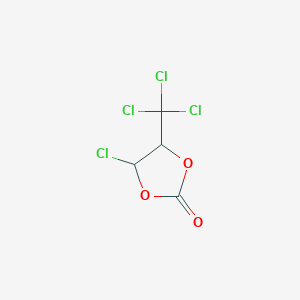
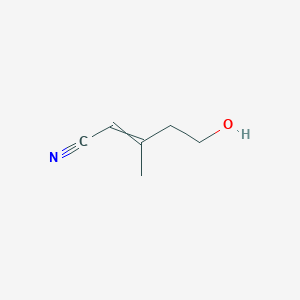
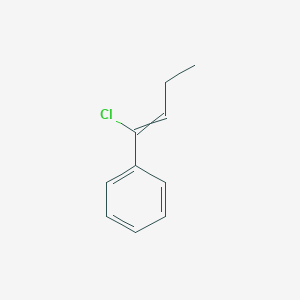

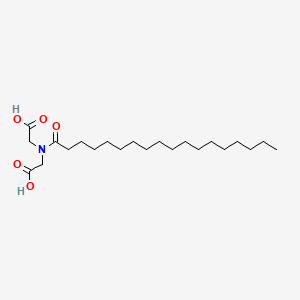


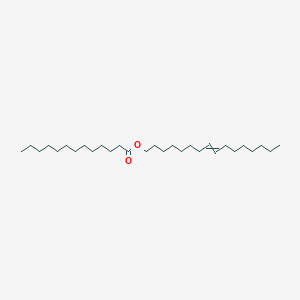
![Dodecanamide, N-[3-(4-oxido-4-morpholinyl)propyl]-](/img/structure/B14482216.png)
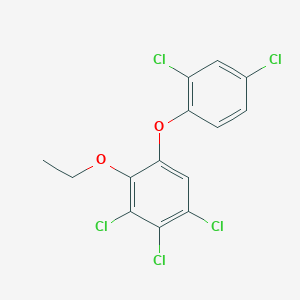
![(Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene-2,7-diyl)dimethanol](/img/structure/B14482222.png)
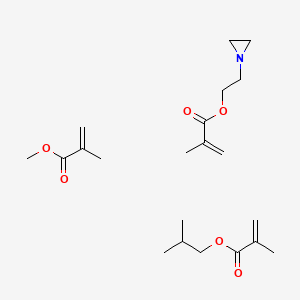
![2-[(Octa-1,3-dien-1-yl)amino]ethan-1-ol](/img/structure/B14482228.png)
